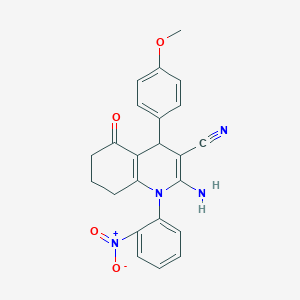![molecular formula C20H19NO3S B387952 [2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B387952.png)
[2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate is an organic compound that features a morpholine ring, a carbothioyl group, and a phenylprop-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate typically involves the reaction of 2-(morpholine-4-carbothioyl)phenylamine with cinnamic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
[2-(Morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, [2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its morpholine ring is known to interact with various biological targets, making it a valuable tool in biochemical assays.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of [2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds with active sites, while the phenylprop-2-enoate moiety can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
[2-(Morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate: Unique due to its combination of morpholine and phenylprop-2-enoate moieties.
[2-(Piperidine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate: Similar structure but with a piperidine ring instead of morpholine.
[2-(Morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoic acid: Similar but with a carboxylic acid group instead of an ester.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring enhances its solubility and bioavailability, while the phenylprop-2-enoate moiety provides a versatile platform for further chemical modifications.
特性
分子式 |
C20H19NO3S |
|---|---|
分子量 |
353.4g/mol |
IUPAC名 |
[2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C20H19NO3S/c22-19(11-10-16-6-2-1-3-7-16)24-18-9-5-4-8-17(18)20(25)21-12-14-23-15-13-21/h1-11H,12-15H2/b11-10+ |
InChIキー |
TZNZOCSUHANAKY-ZHACJKMWSA-N |
SMILES |
C1COCCN1C(=S)C2=CC=CC=C2OC(=O)C=CC3=CC=CC=C3 |
異性体SMILES |
C1COCCN1C(=S)C2=CC=CC=C2OC(=O)/C=C/C3=CC=CC=C3 |
正規SMILES |
C1COCCN1C(=S)C2=CC=CC=C2OC(=O)C=CC3=CC=CC=C3 |
溶解性 |
18.9 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylbenzamide (non-preferred name)](/img/structure/B387869.png)

![N'-{4-chloro-3-nitrobenzylidene}-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide](/img/structure/B387875.png)
![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B387878.png)
![N'-[2-(allyloxy)-3,5-dibromobenzylidene]-4-amino-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B387880.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B387883.png)
![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B387885.png)
![2,4,6-Tris[2-(trifluoromethyl)benzimidazolyl]-1,3,5-triazine](/img/structure/B387886.png)


![N-(4-IODOPHENYL)-N-{4-[4-(MORPHOLINOSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE](/img/structure/B387889.png)
![N-(4-fluorophenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B387890.png)
![1,2-bis(propylsulfonyl)-N'-(3,4,5-trimethoxybenzylidene)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide](/img/structure/B387891.png)

